molecular formula C9H6BrNS B8730968 2-(4-Bromothiophen-2-yl)pyridine CAS No. 123784-08-7

2-(4-Bromothiophen-2-yl)pyridine

Cat. No.: B8730968
CAS No.: 123784-08-7
M. Wt: 240.12 g/mol
InChI Key: PTTNOIXNKYFOFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Bromothiophen-2-yl)pyridine is a heterocyclic compound featuring a pyridine ring linked to a brominated thiophene moiety. Its molecular formula is C₉H₆BrNS, with a molecular weight of 244.11 g/mol. This compound is synthesized via methods such as oxidative C-H coupling, as demonstrated in the synthesis of its N-oxide derivative using mCPBA (meta-chloroperbenzoic acid) in chloroform . Its structural versatility makes it valuable in coordination chemistry, ligand design, and as a precursor for luminescent materials .

Properties

CAS No.

123784-08-7

Molecular Formula

C9H6BrNS

Molecular Weight

240.12 g/mol

IUPAC Name

2-(4-bromothiophen-2-yl)pyridine

InChI

InChI=1S/C9H6BrNS/c10-7-5-9(12-6-7)8-3-1-2-4-11-8/h1-6H

InChI Key

PTTNOIXNKYFOFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=CS2)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogues and their differences:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Applications/Properties
2-(4-Bromothiophen-2-yl)pyridine Thiophene (4-Br), pyridine C₉H₆BrNS 244.11 Ligand synthesis, luminescent materials
2-(4-Bromophenyl)pyridine Phenyl (4-Br) instead of thiophene C₁₁H₈BrN 246.10 Organic electronics, Suzuki coupling
4-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine Phenyl (4-carboxy-3-F), pyridine (2-OH) C₁₂H₈FNO₃ 257.20 Pharmaceutical intermediates
2-(4-Bromothiophen-2-yl)pyrrolidine hydrochloride Pyrrolidine instead of pyridine, HCl salt C₈H₁₀BrClNS 276.59 Building block in drug discovery

Key Observations :

  • Electronic Effects : The thiophene ring in this compound enhances electron delocalization compared to phenyl analogues, influencing its coordination behavior and optical properties .
  • Biological Activity : Carboxylic acid and hydroxyl substituents (e.g., in 4-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine) improve solubility and bioavailability, making such derivatives more relevant in medicinal chemistry .

Physicochemical Properties

Property This compound 2-(4-Bromophenyl)pyridine 4-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine
Melting Point (°C) Not reported 268–287 (similar derivatives) >250 (estimated)
Solubility Low in water, soluble in CHCl₃ Low in water Moderate in polar solvents
Spectral Data (¹H NMR) δ 8.22–7.29 (pyridine/thiophene) δ 7.4–8.3 (aromatic) δ 6.5–8.5 (carboxylic acid, pyridine)

Thermal Stability: Brominated thiophene-pyridine hybrids exhibit higher thermal stability than non-halogenated analogues due to bromine’s electron-withdrawing effects .

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